Phenyl bis[(trimethylsilyl)methyl] phosphate
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Overview
Description
Phenyl bis[(trimethylsilyl)methyl] phosphate is an organophosphorus compound characterized by the presence of phenyl and trimethylsilyl groups attached to a phosphate backbone. This compound is notable for its unique structural features, which impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of phenyl phosphate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Phenyl phosphate+2(Trimethylsilyl chloride)→Phenyl bis[(trimethylsilyl)methyl] phosphate+2HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions: Phenyl bis[(trimethylsilyl)methyl] phosphate undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed under acidic or basic conditions to yield phenyl phosphate and trimethylsilanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at room temperature.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Hydrolysis: Phenyl phosphate and trimethylsilanol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
Phenyl bis[(trimethylsilyl)methyl] phosphate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with phosphate-binding proteins.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of phenyl bis[(trimethylsilyl)methyl] phosphate involves the interaction of its phosphate group with various molecular targets. In biochemical applications, it can bind to phosphate-binding sites on enzymes and proteins, modulating their activity. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and selectivity.
Comparison with Similar Compounds
Trimethylsilyl phosphate: Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
Phenyl phosphate: Does not contain silyl groups, resulting in different reactivity and stability profiles.
Uniqueness: Phenyl bis[(trimethylsilyl)methyl] phosphate is unique due to the combination of phenyl and trimethylsilyl groups, which confer distinct reactivity and stability. This dual functionality allows for a broader range of applications compared to its analogs.
Properties
CAS No. |
61357-04-8 |
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Molecular Formula |
C14H27O4PSi2 |
Molecular Weight |
346.51 g/mol |
IUPAC Name |
phenyl bis(trimethylsilylmethyl) phosphate |
InChI |
InChI=1S/C14H27O4PSi2/c1-20(2,3)12-16-19(15,17-13-21(4,5)6)18-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI Key |
NXWGTDKORGYDPW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COP(=O)(OC[Si](C)(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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